Ko 143: A Technical Guide to its Discovery, Development, and Preclinical Evaluation
Ko 143: A Technical Guide to its Discovery, Development, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ko 143 is a potent and highly selective inhibitor of the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This document provides a comprehensive technical overview of the discovery, historical development, and preclinical evaluation of Ko 143 and its analogs. It details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows using the DOT language for Graphviz. While Ko 143 has demonstrated significant promise in preclinical research for overcoming multidrug resistance, its rapid in vivo metabolism has spurred the development of more stable analogs. To date, neither Ko 143 nor its closely related analogs have entered clinical trials.
Discovery and History of Development
The development of Ko 143 originated from efforts to find a non-toxic and potent inhibitor of the ABCG2 transporter. The initial lead compound was Fumitremorgin C (FTC), a natural product isolated from Aspergillus fumigatus. While FTC was a known potent inhibitor of ABCG2, its neurotoxicity precluded any clinical applications.[1]
This led to a structure-activity relationship (SAR) campaign to modify the FTC scaffold, aiming to eliminate toxicity while retaining or improving ABCG2 inhibitory activity. This research led to the synthesis of a series of tetracyclic analogs of FTC. Among these, Ko 143 emerged as a lead candidate, demonstrating potent and specific inhibition of both human and mouse ABCG2.[2] A significant advantage of Ko 143 was its lack of toxicity at effective concentrations in preclinical models.[2]
However, a major hurdle in the development of Ko 143 was its poor metabolic stability. It was discovered that the t-butyl ester moiety of Ko 143 is rapidly hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid metabolite.[1][3] This rapid metabolism limited its in vivo efficacy and bioavailability.
Consequently, research efforts shifted towards developing metabolically stable analogs of Ko 143. This was primarily achieved by replacing the labile t-butyl ester group with an amide group, leading to the development of the "K-series" of analogs, such as K2 and K34.[1][4] These analogs have shown improved metabolic stability and favorable oral pharmacokinetic profiles in mice, making them promising candidates for further preclinical development.[1][4]
Mechanism of Action
Ko 143 functions as a direct inhibitor of the ABCG2 transporter. ABCG2 is a 72-kDa membrane protein that utilizes the energy from ATP hydrolysis to actively efflux a wide variety of substrates from cells.[5] This efflux mechanism plays a crucial role in protecting tissues from xenobiotics and is a major contributor to multidrug resistance (MDR) in cancer cells by pumping out chemotherapeutic agents.
Ko 143 competitively inhibits the substrate binding site of ABCG2, thereby preventing the efflux of ABCG2 substrates.[6] This inhibition leads to an increased intracellular concentration of co-administered drugs that are ABCG2 substrates, effectively reversing MDR. At nanomolar concentrations, Ko 143 is highly selective for ABCG2. However, at higher micromolar concentrations (≥1 μM), it can also exhibit inhibitory effects on other ABC transporters, such as ABCB1 (P-glycoprotein) and ABCC1 (MRP1).[5]
The PI3K/Akt signaling pathway has been implicated in the regulation of ABCG2's subcellular localization. Inhibition of this pathway can lead to the internalization of the ABCG2 transporter from the plasma membrane into intracellular vesicles, which may represent an indirect mechanism to modulate its activity.[7][8]
Quantitative Preclinical Data
Table 1: In Vitro Inhibitory and Cytotoxic Activity of Ko 143
| Cell Line | Assay | Substrate | IC50 / EC90 | Reference |
| HEK G2 | ATPase Activity | - | 9.7 nM (IC50) | [5] |
| BCRP-expressing cells | BCRP Inhibition | - | 26 nM (EC90) | [9] |
| HEK293 | ABCG2 Inhibition | Mitoxantrone | 0.09 µM (IC50) | [10] |
| A549 | Cytotoxicity | - | 22.3 µM (CC50) | [1] |
| MDCK-II | Cytotoxicity | - | 12.6 µM (GI50) | [9] |
Table 2: In Vitro Activity of Ko 143 Analogs
| Compound | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Metabolic Stability (% remaining after 60 min in HLM) | Reference |
| Ko 143 | A549/ABCG2 | PPIX accumulation | 0.16 | 22.3 | <5 | [1] |
| K2 | A549/ABCG2 | PPIX accumulation | 0.18 | >50 | 75 | [1] |
| K34 | A549/ABCG2 | PPIX accumulation | 0.25 | >100 | >95 | [1] |
Table 3: Pharmacokinetic Parameters of Ko 143 Analogs in Mice (50 mg/kg, oral)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| K2 | 285 ± 54 | 2 | 1547 ± 263 | 3.2 | [4] |
| K34 | 456 ± 89 | 4 | 3892 ± 741 | 5.8 | [4] |
Experimental Protocols
Synthesis of Ko 143
The synthesis of Ko 143 has been described through several routes, often involving a Bischler–Napieralski reaction as a key step to form the tetracyclic core.[1] An improved synthesis involves the highly selective, substrate-controlled reduction of an imine formed from the amide of 6-methoxy-L-tryptophan methyl ester and isovaleric acid.[1]
A detailed, step-by-step synthesis protocol is beyond the scope of this document but can be found in the cited literature.
ATPase Assay
This assay measures the effect of Ko 143 on the ATP hydrolysis activity of ABCG2.
-
Membrane Preparation: Isolate crude membranes from insect cells (e.g., Sf9) overexpressing human ABCG2.
-
Reaction Mixture: Prepare an ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 10 mM MgCl2, 2 mM DTT).
-
Incubation: Add membrane vesicles to the assay buffer with varying concentrations of Ko 143. Include a control with a known substrate (e.g., methotrexate) to stimulate ATPase activity and a control with an inhibitor of ATP synthesis (e.g., beryllium fluoride) to measure basal activity.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Inorganic Phosphate Detection: After a defined incubation period at 37°C, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., molybdate-based assay).
-
Data Analysis: Calculate the percentage of inhibition of ATPase activity at each Ko 143 concentration compared to the stimulated control.
Cytotoxicity Assay
This assay determines the concentration of Ko 143 that is toxic to cells.
-
Cell Seeding: Seed cells (e.g., HEK293 or cancer cell lines) in a 96-well plate at a suitable density (e.g., 4,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Ko 143 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot cell viability against Ko 143 concentration and determine the CC50 (half-maximal cytotoxic concentration) or GI50 (half-maximal growth inhibition) value.
Transport Assay (Flow Cytometry)
This assay measures the ability of Ko 143 to inhibit the efflux of a fluorescent ABCG2 substrate.
-
Cell Preparation: Harvest cells overexpressing ABCG2 and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of Ko 143 or a vehicle control for a short period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., pheophorbide A, mitoxantrone, or Hoechst 33342) to the cell suspension.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake and efflux.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Calculate the increase in intracellular fluorescence in the presence of Ko 143 compared to the vehicle control. Determine the IC50 value for the inhibition of substrate transport.
Visualizations
Signaling Pathway of ABCG2 Regulation and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
